molecular formula C20H26OSn B13761752 Stannane, bis(2-methyl-2-phenylpropyl)oxo- CAS No. 60268-12-4

Stannane, bis(2-methyl-2-phenylpropyl)oxo-

Cat. No.: B13761752
CAS No.: 60268-12-4
M. Wt: 401.1 g/mol
InChI Key: KKMCHPIGCYMHAX-UHFFFAOYSA-N
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Description

Bis-(2-Methyl-2-phenylpropyl)oxostannane is an organotin compound with the molecular formula C20H26OSn and a molecular weight of 401.13 g/mol. This compound is known for its unique structure, which includes a tin atom bonded to two 2-methyl-2-phenylpropyl groups and an oxo group. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(2-Methyl-2-phenylpropyl)oxostannane typically involves the reaction of tin(IV) chloride with 2-methyl-2-phenylpropyl magnesium bromide in an inert atmosphere . The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of bis-(2-Methyl-2-phenylpropyl)oxostannane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bis-(2-Methyl-2-phenylpropyl)oxostannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The 2-methyl-2-phenylpropyl groups can be substituted with other organic groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with bis-(2-Methyl-2-phenylpropyl)oxostannane include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Scientific Research Applications

Bis-(2-Methyl-2-phenylpropyl)oxostannane has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.

    Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of bis-(2-Methyl-2-phenylpropyl)oxostannane involves its interaction with molecular targets such as enzymes and receptors. The tin atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. These interactions can lead to changes in cellular pathways and processes, which are the basis for its potential biological and medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to bis-(2-Methyl-2-phenylpropyl)oxostannane include other organotin compounds such as:

  • Tributyltin oxide
  • Triphenyltin chloride
  • Dibutyltin dichloride

Uniqueness

What sets bis-(2-Methyl-2-phenylpropyl)oxostannane apart from these similar compounds is its specific structure, which imparts unique reactivity and stability. The presence of the 2-methyl-2-phenylpropyl groups provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules .

Properties

CAS No.

60268-12-4

Molecular Formula

C20H26OSn

Molecular Weight

401.1 g/mol

IUPAC Name

bis(2-methyl-2-phenylpropyl)-oxotin

InChI

InChI=1S/2C10H13.O.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;/h2*4-8H,1H2,2-3H3;;

InChI Key

KKMCHPIGCYMHAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C[Sn](=O)CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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